

why was Astemizole withdrawn from market

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Compound Focus: Astemizole

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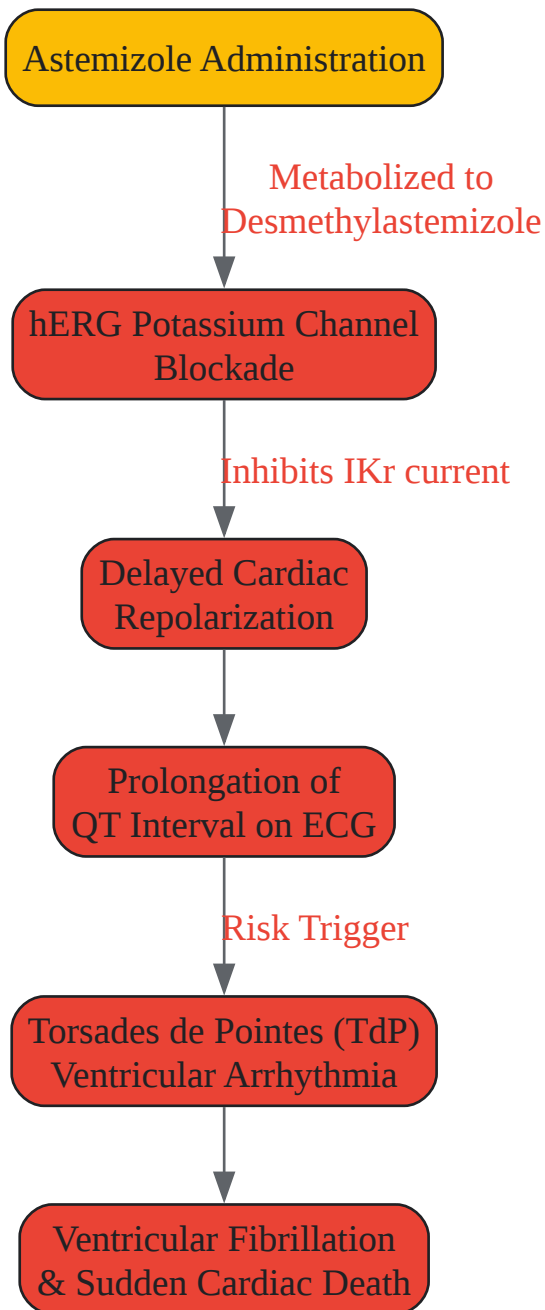
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Core Mechanism of Cardiotoxicity

The primary mechanism behind **astemizole's** toxicity is its antagonistic effect on the **human Ether-à-go-go-Related Gene (hERG) potassium ion channel** [1]. This channel is critical for the repolarization phase of the cardiac action potential.

- **hERG Channel Blockade:** **Astemizole** and its active metabolite, **desmethylastemizole**, are potent blockers of the hERG channel [1]. This blockade reduces the outflow of potassium from cardiac cells, delaying repolarization.
- **Prolonged QT Interval:** This delay manifests on an electrocardiogram (ECG) as a prolongation of the **QT interval** [2] [1]. A prolonged QT interval is a known risk factor for a specific type of polymorphic ventricular tachycardia called **Torsades de Pointes (TdP)**, which can degenerate into fatal ventricular fibrillation [3] [1].

The diagram below illustrates this pathway from drug administration to the potential adverse event.



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Risk-Amplifying Factors

The danger of **astemizole**-induced cardiotoxicity was not universal but became significant under specific conditions that increased the drug's concentration in the body [3] [1].

- **Drug-Drug Interactions:** **Astemizole** is metabolized primarily by the **cytochrome P450 3A4 (CYP3A4) enzyme**. Concurrent use with potent CYP3A4 inhibitors led to dangerously high plasma levels of **astemizole** and its metabolite [3] [2].
- **Patient-Specific Factors:** Underlying conditions such as **liver cirrhosis, pre-existing cardiac diseases**, and electrolyte imbalances like **hypokalemia** or **hypomagnesemia** compromised the drug's metabolism or lowered the heart's arrhythmic threshold [2] [1].
- **Overdose:** Ingesting more than the recommended dose directly increased the risk of toxicity, even in the absence of other factors [3] [1].

The table below summarizes key risk factors based on post-marketing evidence.

Risk Factor Category	Specific Examples	Consequence
Concomitant Medications [3] [2]	Ketoconazole, Itraconazole, Erythromycin, Clarithromycin	Inhibited CYP3A4 metabolism, leading to toxic drug accumulation.
Underlying Health Conditions [2] [1]	Liver disease, congenital long QT syndrome, ischemic heart disease, mitral valve prolapse	Reduced drug clearance or increased cardiac susceptibility.
Dosage & Behavioral [3] [1]	Overdose, grapefruit juice consumption	Increased drug bioavailability or direct toxicity.

Withdrawal Timeline & Regulatory Context

Astemizole's market life exemplifies the critical role of post-marketing pharmacovigilance.

- **Approval and Use:** Approved in the US in 1988, it was widely used for allergic conditions like rhinitis and chronic urticaria [4] [1].
- **Growing Safety Concerns:** By the early 1990s, the FDA began adding warnings as reports of serious arrhythmias emerged [3] [5].
- **Voluntary Withdrawal:** In 1999, the manufacturer, Janssen Pharmaceutica, voluntarily withdrew the drug from worldwide markets, acknowledging both safety concerns and a crowded market for safer alternatives [5].

Current and Potential Repurposing

Despite its withdrawal as an antihistamine, **astemizole** continues to be investigated in research for other potential uses, demonstrating the concept of drug repurposing.

Research Area	Proposed Mechanism / Use	Key Findings / Status
Neurodegenerative Diseases [6] [1]	Binds to aggregated proteins; investigated in models of Alzheimer's (A β & tau), prion disease, and Parkinson's.	Shows disease-modifying effects in preclinical studies; selective inhibition of A β over α -syn fibrillation [6].
Oncology [1] [7]	hERG channel inhibition induces cell death; targets EZH2 protein in lymphomas; used with radiotherapy for prostate cancer.	Patents for use in malignant lymphoma; considered a novel intervention [7].
Infectious Diseases [1]	Active against both chloroquine-sensitive and resistant malaria parasites <i>in vitro</i> and <i>in vivo</i> .	Used in some malaria-endemic countries; research focuses on safer analogs [1].

Experimental Evidence & Methodologies

Key experimental findings that elucidated **astemizole**'s cardiotoxic and potential therapeutic mechanisms are summarized below.

Study Focus	Experimental Model / Assay	Key Outcome Measures
Cardiac Electrophysiology [3] [1]	hERG channel-binding assays, cloned K ⁺ channels, animal models.	IKr current inhibition, QT interval prolongation on ECG, incidence of Torsades de Pointes.
Drug Interaction Studies [3] [2]	<i>In vitro</i> CYP450 inhibition assays, human clinical case reports and series.	Astemizole plasma concentration, changes in QT interval, reporting of arrhythmic events.

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Amyloid Aggregation [6]	<i>In vitro</i> Thioflavin T (ThT) assay, Transmission Electron Microscopy (TEM), cell viability (MTT) assay.	Fluorescence kinetics (Fmax, t50, kapp), visualization of fibrils, cell survival post-treatment.

Lessons for Drug Development

Astemizole's history offers several critical lessons for researchers and drug development professionals.

- **Beyond Target Selectivity:** A drug's safety profile depends not only on its primary target but also on off-target interactions, particularly with ion channels like hERG [1].
- **The Critical Role of Pharmacovigilance:** Some adverse effects are rare and only detectable after widespread use, underscoring the need for robust post-marketing surveillance systems [8] [9].
- **Proactive Risk Management:** Modern drug development incorporates rigorous hERG screening early in the process and utilizes Risk Management Plans (RMPs) to monitor and mitigate known risks after approval [9].

In summary, **astemizole** was withdrawn because its risks—specifically, life-threatening arrhythmias under certain conditions—outweighed its benefits as an antihistamine. However, its story continues to inform safety science and inspires research into new therapeutic applications.

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